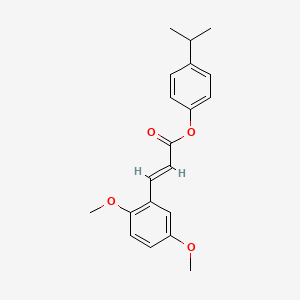

4-isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate is a compound that likely exhibits significant interest in the field of organic chemistry due to its structural features, which include an acrylate group linked to a phenyl ring substituted with isopropyl and dimethoxyphenyl groups. Such compounds are often studied for their potential in polymer synthesis, material science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of similar compounds involves strategic functional group transformations and coupling reactions. For instance, the synthesis of acrylonitrile derivatives, closely related to acrylates, typically involves the reaction of appropriate phenol derivatives with acryloyl chloride in the presence of a base, or through a Perkin reaction when aldehydes and anhydrides are involved (Shinkre et al., 2008).

Molecular Structure Analysis

The molecular structure of acrylate compounds is characterized by X-ray crystallography, revealing detailed geometry including bond lengths, angles, and configurations of isomers (Chenna et al., 2008). These analyses provide insights into the spatial arrangement and potential reactivity of the molecule.

Chemical Reactions and Properties

Acrylate derivatives participate in a variety of chemical reactions, including polymerization, Michael addition, and cycloaddition reactions. They serve as key intermediates in the synthesis of polymers and small molecules with diverse functionalities (Berzosa et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 4-isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate, such as solubility, melting point, and crystallinity, are crucial for their application in material science and synthesis. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Hagiwara et al., 1989).

Applications De Recherche Scientifique

Polymer Science and Engineering

Compounds structurally related to "4-isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate" have been extensively studied for their applications in polymer science. For instance, the controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) have been applied to acrylamide derivatives for creating thermoresponsive polymers, which have potential applications in drug delivery systems (Convertine et al., 2004). Similarly, poly(N-isopropylacrylamide)-based scaffolds with controlled porosity have been developed for tissue engineering applications, showcasing the material's ability to respond to temperature changes and its potential in creating structures conducive to cell growth and tissue formation (Galperin, Long, & Ratner, 2010).

Materials Engineering

In materials engineering, the synthesis and characterization of copolymers with specific functionalities are a key area of research. For example, hydrophobically modified sulfobetaine copolymers with tunable aqueous upper critical solution temperatures (UCST) have been synthesized for their antifouling properties and hemocompatibility, demonstrating the potential of such compounds in biomedical applications and as coatings to prevent biofouling (Woodfield, Zhu, Pei, & Roth, 2014).

Bioengineering Applications

In bioengineering, the focus is often on creating materials that can interact with biological systems in controlled ways. For instance, the nondestructive release of biological cells from substrates made of poly(N-isopropylacrylamide) has been explored for various applications, including cell sheet engineering, the study of the extracellular matrix, and the formation of tumor-like spheroids. These materials offer new ways to manipulate and study cells and tissues in vitro, providing insights into cellular behavior and potential therapeutic applications (Cooperstein & Canavan, 2010).

Propriétés

IUPAC Name |

(4-propan-2-ylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-14(2)15-5-8-17(9-6-15)24-20(21)12-7-16-13-18(22-3)10-11-19(16)23-4/h5-14H,1-4H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKWSRYPEMWRHP-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)

![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)

![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)